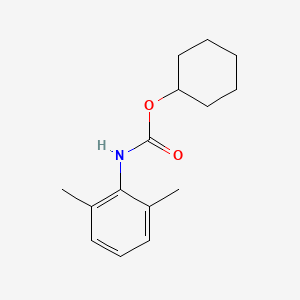
Cyclohexyl N-(2,6-xylyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl N-(2,6-xylyl)carbamate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known for its unique structure, which includes a cyclohexyl group and a 2,6-xylyl group connected by a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclohexyl N-(2,6-xylyl)carbamate typically involves the reaction of cyclohexylamine with 2,6-dimethylphenyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cyclohexyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N-(2,6-xylyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl N-(2,6-xylyl)carbamate can be compared with other similar compounds, such as:
- Cyclohexyl N-(2,3-xylyl)carbamate
- Cyclohexyl N-(2,4-xylyl)carbamate
- Cyclohexyl N-(2,5-xylyl)carbamate
- Cyclohexyl N-(2,6-diisopropylphenyl)carbamate
These compounds share similar structural features but differ in the position or nature of substituents on the aromatic ring. The unique combination of the cyclohexyl and 2,6-xylyl groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
cyclohexyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)14(11)16-15(17)18-13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
LCVBDCQWFSWGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


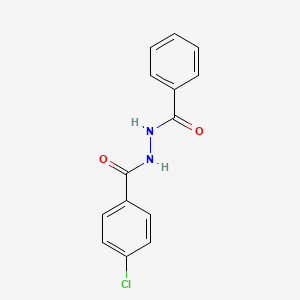
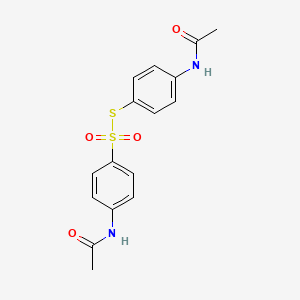
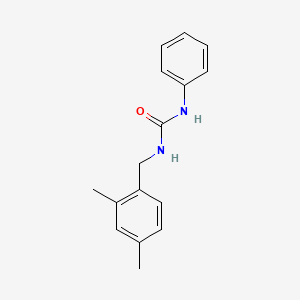
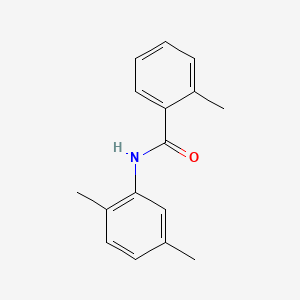


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
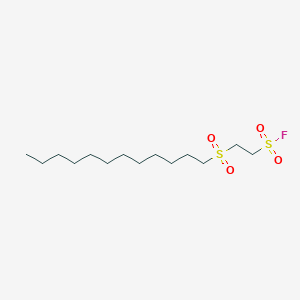

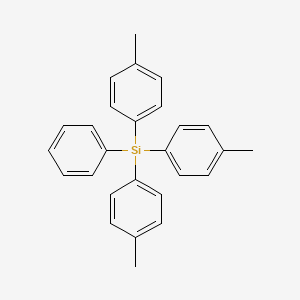
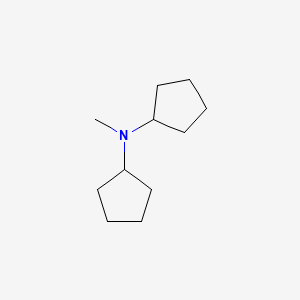

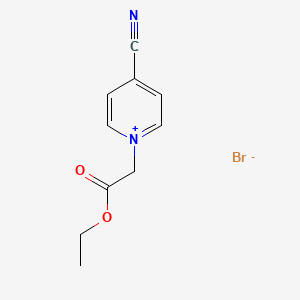
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
